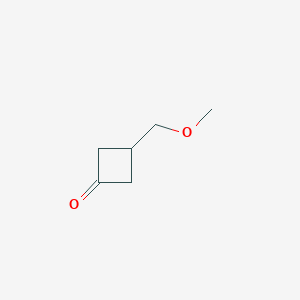

3-(Methoxymethyl)cyclobutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-4-5-2-6(7)3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCHAEYIOCQBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068160-23-5 | |

| Record name | 3-(methoxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Value of Cyclobutanone Scaffolds in Synthetic Organic Chemistry

The cyclobutane (B1203170) ring, a four-membered carbocycle, possesses inherent ring strain, a feature that chemists have adeptly exploited to drive a diverse array of chemical transformations. nih.govru.nl This strain energy, significantly higher than that of its cyclopentane (B165970) and cyclohexane (B81311) counterparts, renders the cyclobutane ring susceptible to selective cleavage and rearrangement, providing access to a wide range of molecular frameworks that would be otherwise challenging to construct. nih.gov

Cyclobutanones, in particular, serve as powerful intermediates in organic synthesis. The presence of the carbonyl group activates the four-membered ring, making it a versatile precursor for various synthetic operations. These include, but are not limited to:

Ring-Expansion Reactions: The strain within the cyclobutanone (B123998) ring can be harnessed to facilitate ring expansions to form five-, six-, or even larger-membered rings. ingentaconnect.comresearchgate.net This strategy is a powerful tool for the synthesis of complex cyclic systems.

Cycloaddition Reactions: Cyclobutanones can participate in various cycloaddition reactions, acting as key building blocks for the construction of polycyclic and spirocyclic architectures. researchgate.net

Ring-Opening Reactions: The facile ring-opening of cyclobutanones provides linear carbon chains with specific functional group arrangements, offering a strategic disconnection in retrosynthetic analysis.

The utility of the cyclobutane motif extends into the realm of medicinal chemistry. The incorporation of a cyclobutane ring can significantly influence the physicochemical properties of a drug candidate. Its three-dimensional nature can improve metabolic stability, modulate lipophilicity, and provide a rigid scaffold to orient pharmacophoric groups in a desired spatial arrangement, thereby enhancing binding affinity and selectivity for biological targets. nih.govru.nl

3 Methoxymethyl Cyclobutan 1 One: a Versatile Synthetic Intermediate

Direct Synthetic Routes to this compound

The direct synthesis of this compound is a multi-step process that hinges on the successful formation of the cyclobutanone core and the concurrent or subsequent introduction of the methoxymethyl side chain.

Cyclization Strategies for Cyclobutanone Ring Formation

The construction of the cyclobutane ring, a strained four-membered carbocycle, is a cornerstone of the synthesis. [2+2] cycloadditions are among the most common methods for forming cyclobutanone rings, typically involving the reaction of a ketene (B1206846) or ketene equivalent with an alkene. nih.gov This approach is effective with electron-rich alkenes like enol ethers. nih.gov Another powerful strategy is the ring expansion of cyclopropylcarbinyl precursors, which can be strategically employed to generate the cyclobutane skeleton. acs.org

A notable method for creating a related structure, 3-oxo-1-cyclobutane-carboxylic acid, involves a cyclization reaction between a protected 1,3-dichloroacetone (B141476) (reacting with ethylene (B1197577) glycol to form a ketal) and a malonic ester, such as methyl or ethyl malonate. google.com This is followed by hydrolysis under strong acidic conditions to yield the target cyclobutanone. google.com This general approach highlights a pathway where the core ring is formed from acyclic precursors.

Furthermore, intramolecular cyclization strategies, such as the Michael-Dieckmann-type process, provide another route to substituted cyclobutane skeletons. mdpi.com These methods are integral for creating the foundational cyclobutanone structure before or during the introduction of the desired substituents.

Strategic Introduction of the Methoxymethyl Moiety

The introduction of the methoxymethyl group can be achieved through various synthetic maneuvers. One common strategy involves the synthesis of a precursor with a hydroxymethyl group, which is then etherified. For instance, 3-(hydroxymethyl)cyclobutanone (B575190) acetals can be prepared via a [2+2] cycloaddition reaction. researchgate.net The resulting hydroxyl group can subsequently be converted to a methoxymethyl ether.

Alternatively, a precursor bearing a leaving group, such as 3-(bromomethyl)cyclobutanone, can be synthesized and then subjected to nucleophilic substitution with sodium methoxide (B1231860) to install the methoxymethyl group. researchgate.net

A synthetic route for a closely related analog, 3-(benzyloxy)-1-cyclobutanone, has been developed, which provides insight into introducing an alkoxy group. This multi-step synthesis starts with a halogenated methyl benzene (B151609) and proceeds through etherification, halogenation, elimination, ring closure, and finally, a dechlorination step to yield the target molecule. google.com In this patented method, 3-(benzyloxy)-2,2-dichlorocyclobutanone is treated with zinc powder in aqueous acetic acid to produce 3-(benzyloxy)-1-cyclobutanone in high yield. google.com This benzyloxy group serves as a close proxy for the methoxymethyl group and demonstrates the feasibility of incorporating such ether linkages.

Stereoselective Synthesis of this compound Analogs

The synthesis of chiral analogs of this compound requires precise control over stereochemistry. This is achieved through enantioselective and diastereoselective methodologies that establish defined stereocenters on the cyclobutane ring.

Enantioselective Approaches in Cyclobutane Synthesis

Enantiomerically enriched cyclobutanes are accessible through several catalytic asymmetric methods. Catalytic enantioselective [2+2] cycloadditions are a primary strategy for accessing chiral cyclobutanes and cyclobutenes, which are valuable precursors. nih.govelsevierpure.com Gold(I)-catalyzed intermolecular [2+2] cycloadditions between terminal alkynes and alkenes, for example, can produce cyclobutenes with high enantioselectivity. nih.gov

Cobalt-based catalytic systems have also emerged as powerful tools for the synthesis of enantioenriched cyclobutanes. rsc.orgrsc.org These catalysts can promote reactions that create densely functionalized chiral cyclobutanes. researchgate.net Another sophisticated approach involves a Rhodium-catalyzed bicyclobutanation of diazo-enoates, which generates enantiomerically enriched bicyclobutanes. These intermediates can then undergo a copper-catalyzed homoconjugate addition, leading to highly functionalized cyclobutanes with excellent diastereoselectivity in a one-pot procedure. acs.org

Desymmetrization of meso-cyclobutane derivatives is another elegant strategy. For instance, the organocatalyzed desymmetrization of 3-substituted cyclobutanones via an aldol (B89426) reaction can produce 2,3-functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com

Table 1: Selected Enantioselective Methods for Cyclobutane Synthesis

| Method | Catalyst/Reagent | Precursors | Key Features |

|---|---|---|---|

| [2+2] Cycloaddition | Chiral Gold(I) Complexes | Terminal Alkynes, Alkenes | Produces chiral cyclobutenes as precursors. nih.gov |

| Reductive Coupling | Chiral Cobalt Complexes | Cyclobutenes, Aldehydes | Access to densely functionalized enantioenriched cyclobutanes. rsc.orgrsc.org |

| Bicyclobutanation | Rh₂(S-NTTL)₄ | Diazo-enoates | Forms enantiomerically enriched bicyclobutanes for further functionalization. acs.org |

Diastereoselective Control in the Formation of Substituted Cyclobutanones

Controlling the relative stereochemistry of substituents on the cyclobutanone ring is crucial for synthesizing specific diastereomers. The hydride reduction of 3-substituted cyclobutanones, for example, consistently shows a high preference for the formation of the cis-alcohol, often with greater than 90% selectivity. vub.be This selectivity can be further improved by adjusting reaction conditions such as lowering the temperature or using less polar solvents. vub.be

Michael additions of nucleophiles to activated cyclobutenes represent a robust method for creating substituted cyclobutanes with high diastereocontrol. rsc.orgnih.gov For example, the addition of N-nucleophiles like imidazoles to cyclobutene (B1205218) esters and amides can yield heterocyclic aminocyclobutane derivatives with high diastereoselectivity. nih.gov

Ring-opening reactions of highly strained bicyclo[1.1.0]butanes (BCBs) offer another powerful route. Catalyst-controlled regiodivergent hydrophosphination of acyl BCBs can produce multi-substituted cyclobutanes as single diastereoisomers. nih.gov Similarly, the cycloaddition of BCBs with reagents like triazolinediones can lead to tetrasubstituted cyclobutanes with cis-1,3-heteroatom substitutions after further transformations. rsc.org

A pinacol-type rearrangement of α-hydroxycyclopropyl carbinols provides a pathway to stereoselectively synthesize both cis- and trans-2,3-disubstituted cyclobutanones from a common precursor with high diastereoselectivity. nih.gov

Table 2: Selected Diastereoselective Methods for Substituted Cyclobutanone Synthesis

| Method | Reagents/Conditions | Substrates | Key Features |

|---|---|---|---|

| Hydride Reduction | Hydride reagents (e.g., NaBH₄) | 3-Substituted Cyclobutanones | High selectivity for the cis-cyclobutanol product. vub.be |

| Michael Addition | N-nucleophiles, DBU | Cyclobutene esters/amides | Forms substituted cyclobutanes with high diastereoselectivity. rsc.orgnih.gov |

| BCB Ring Opening | Cu(I) or Cu(II) catalysts | Acyl Bicyclo[1.1.0]butanes | Catalyst control allows access to different diastereomeric products. nih.gov |

Protecting Group Strategies in the Synthesis of this compound Precursors

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functionalities and ensure selective transformations. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. jocpr.com

In the context of cyclobutanone synthesis, acetals are commonly employed to protect the carbonyl group. For example, in the preparation of 3-(bromomethyl)cyclobutanone, the ketone is protected as a ketal to allow for subsequent modifications without interference from the carbonyl group. researchgate.net

The benzyl (B1604629) group, as seen in the synthesis of 3-(benzyloxy)-1-cyclobutanone, serves as a robust protecting group for the hydroxyl functionality. google.com It is stable under a variety of conditions but can be removed via hydrogenolysis.

In more complex syntheses involving cyclobutane cores, various protecting groups are essential. In peptide synthesis, where cyclization is a key step, protecting groups like Fmoc and Boc are standard for amino and carboxyl groups, respectively. nih.gov In the synthesis of a boronated aminocyclobutanecarboxylic acid, a hydantoin (B18101) group proved to be a resilient protecting group that withstood selenoxide elimination conditions, which was a key step in the synthetic strategy. researchgate.net The strategic use of such protecting groups is indispensable for the successful multi-step synthesis of functionalized cyclobutane derivatives. acs.org

Utilization of the Methoxymethyl (MOM) Group in Complex Molecule Synthesis

The methoxymethyl (MOM) group is a widely employed protecting group for hydroxyl functionalities in the course of multi-step organic syntheses. adichemistry.com Its primary function is to mask the reactivity of alcohols, preventing them from participating in unwanted side reactions while chemical transformations are carried out on other parts of the molecule. total-synthesis.com The MOM group forms a methoxymethyl ether with the alcohol, which is chemically an acetal (B89532). adichemistry.comtotal-synthesis.com This acetal structure is stable under a broad range of conditions, including exposure to nucleophiles, bases, various oxidizing and reducing agents, and some electrophiles. adichemistry.comtotal-synthesis.com

The introduction of the MOM group is typically achieved by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). adichemistry.com Alternative methods include the use of MOMCl with a strong base like sodium hydride (NaH), or employing dimethoxymethane (B151124) with an acid catalyst such as phosphorus pentoxide (P₂O₅). adichemistry.com

A key advantage of the MOM group is its lability under acidic conditions, which allows for its selective removal. tandfonline.com Deprotection is commonly accomplished via acid hydrolysis, for instance, by using hydrochloric acid in an alcohol solvent. adichemistry.comoup.com Lewis acids like bismuth triflate have also been shown to efficiently cleave MOM ethers under mild, aqueous conditions, offering high chemoselectivity in the presence of other protecting groups such as tert-butyldimethylsilyl (TBDMS) and benzyl ethers. oup.com This predictable and selective cleavage makes the MOM group an invaluable tool in the strategic synthesis of complex molecules where precise control over reactive functional groups is paramount. tandfonline.com

Analogous and Related Cyclobutanone Synthetic Transformations

The synthesis of cyclobutanone and its derivatives is a foundational aspect of organic chemistry, providing access to strained four-membered ring systems that are valuable intermediates for more complex molecular architectures. acs.org These structures can undergo facile ring-opening and ring-expansion reactions, driven by the relief of inherent ring strain. acs.org

Synthesis of Variously Substituted Cyclobutanone Structures

A variety of synthetic methods have been developed to construct substituted cyclobutanone rings. One classic and effective method is the [2+2] cycloaddition of a ketene with an alkene, which can produce cyclobutanones. wikipedia.org For instance, dichloroketene, generated in situ, can react with an alkene to form a dichlorocyclobutanone, which can then be dehalogenated to yield the corresponding cyclobutanone. nih.gov

Lewis acid-catalyzed [2+2] cycloaddition reactions represent another powerful strategy. Silyl (B83357) enol ethers can react with α,β-unsaturated compounds in the presence of a Lewis acid to form substituted cyclobutanes. harvard.edu More recently, it has been shown that triflimide (Tf₂NH) can act as a highly efficient catalyst for the [2+2] cycloaddition of silyl enol ethers with acrylate (B77674) esters, yielding highly substituted cyclobutane structures. acs.org Copper-catalyzed conjugate addition of organometallic reagents to cyclobutenones is another route, providing access to β-substituted cyclobutanones. nih.gov This method allows for the creation of fully substituted cyclobutanone systems, which can be further functionalized. nih.gov

The following table summarizes various methods for the synthesis of substituted cyclobutanones.

| Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Ketene-Alkene Cycloaddition | Dichloroketene + Alkene | Thermal | Dichlorocyclobutanone | nih.gov |

| Lewis Acid-Catalyzed Cycloaddition | Silyl Enol Ether + Acrylate Ester | Tf₂NH | Substituted Cyclobutane | acs.org |

| Conjugate Addition | Zinc-Based Silicon Reagent + Cyclobutenone | Copper(I) salt | β-Silylated Cyclobutanone | nih.gov |

| Mannich-type Reaction | 1,2-bis(trimethylsilyloxy)cyclobutene + Amine | Acidic Conditions | 2-Aminocyclobutanone | luc.edu |

Cyclization Reactions of Precursors to Four-Membered Ring Systems

The formation of four-membered rings is most prominently achieved through cycloaddition reactions, where two separate molecules or two parts of the same molecule join to form the ring. acs.org The [2+2] photocycloaddition is arguably the most important and frequently used photochemical reaction for accessing cyclobutane rings. acs.org This reaction typically involves the excitation of an alkene to an excited state by ultraviolet (UV) or visible light, which then reacts with another ground-state alkene to form the cyclobutane ring. acs.org These reactions can be performed through direct irradiation or by using a photosensitizer, like benzophenone, to facilitate the population of the reactive triplet state. baranlab.orgresearchgate.net

Transition metal catalysis has emerged as a powerful alternative to photochemical methods for promoting [2+2] cycloadditions. acs.org Copper(I) salts, for example, can catalyze the cycloaddition between two unactivated alkenes. researchgate.net Furthermore, photoredox catalysis using ruthenium or other metal complexes can mediate cyclizations via an electron transfer mechanism, often under visible light irradiation. harvard.edu

Beyond cycloadditions, other strategies exist for forming these strained rings. Ring-expansion reactions of cyclopropanes can lead to cyclobutene derivatives, which can then be converted to cyclobutanes. nih.gov Conversely, ring-contraction reactions, such as the stereoselective conversion of pyrrolidines to cyclobutanes using iodonitrene chemistry, offer a novel pathway to highly substituted four-membered rings. acs.org

The table below outlines several key cyclization strategies for forming four-membered rings.

| Cyclization Strategy | Precursors | Key Reagents/Conditions | Ring System Formed | Reference |

| Photochemical [2+2] Cycloaddition | Two Alkenes | UV light, Photosensitizer (e.g., acetone) | Cyclobutane | acs.orgbaranlab.org |

| Transition Metal-Catalyzed [2+2] Cycloaddition | 1,3-Enyne + Ethylene | Cobalt Catalyst | Functionalized Cyclobutane | researchgate.net |

| Photoredox Catalysis | Enones | Ru(bpy)₃(PF₆)₂, Visible Light | Cyclobutane | harvard.edu |

| Ring Expansion | Substituted Cyclopropane | Transition Metal Catalyst | Cyclobutene | nih.gov |

| Ring Contraction | Substituted Pyrrolidine | Iodonitrene | Functionalized Cyclobutane | acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethyl Cyclobutan 1 One

Reactivity Profile of the Cyclobutanone (B123998) Carbonyl Group

The carbonyl group in 3-(methoxymethyl)cyclobutan-1-one is a primary site for chemical reactions, exhibiting reactivity typical of ketones but with modifications imposed by the attached cyclobutane (B1203170) ring.

Nucleophilic Addition Reactions to the Ketone Functionality

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is a cornerstone of ketone chemistry. In the context of this compound, this reactivity allows for the introduction of a wide array of functional groups.

Common nucleophilic addition reactions involving ketones include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group yields tertiary alcohols.

Organolithium Reagent Addition: Similar to Grignard reagents, organolithium compounds add to the ketone to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) produces a cyanohydrin.

Reductive Amination: In the presence of ammonia (B1221849) or a primary or secondary amine and a reducing agent, the ketone can be converted into an amine.

While specific studies on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic addition to cyclobutanones are well-established. For instance, various cyclobutanone derivatives undergo conjugate addition of silicon nucleophiles, and the intermediate enolates can be trapped to form a range of substituted cyclobutanones and cyclobutenes. nih.gov Furthermore, organocatalyzed aldol (B89426) reactions of cyclobutanone with aldehydes have been shown to produce aldol adducts with good yields and high enantiomeric excess. nih.gov These examples underscore the synthetic utility of nucleophilic additions to the cyclobutanone core.

Transformations Involving the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain, which profoundly influences its chemical reactivity and provides a driving force for various transformations.

Influence of Ring Strain on Cyclobutane Reactivity

The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. In cyclobutane, the internal bond angles are compressed to approximately 88°, leading to substantial angle strain. libretexts.orglibretexts.org Additionally, the planar or near-planar conformation of the ring results in eclipsing interactions between adjacent hydrogen atoms, contributing to torsional strain. libretexts.orglibretexts.org This combined ring strain, estimated to be around 26.3 kcal/mol, makes the C-C bonds in cyclobutane weaker than those in acyclic alkanes and renders the molecule susceptible to reactions that relieve this strain. masterorganicchemistry.com The presence of a carbonyl group within the ring can further influence this reactivity.

Ring-Opening Reactions of the Cyclobutane Core

A characteristic reaction of cyclobutanes is ring-opening, which alleviates the inherent ring strain. These reactions can be initiated by various means, including thermal, photochemical, or catalytic methods.

Thermal Ring-Opening: At elevated temperatures, the cyclobutane ring can undergo cleavage to form two ethylene (B1197577) molecules. This process typically proceeds through a biradical intermediate. arxiv.org

Catalytic Ring-Opening: Transition metals can catalyze the ring-opening of cyclobutanes, often leading to the formation of linear or branched alkanes or alkenes.

Radical-Mediated Ring-Opening: Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes provides a pathway to generate distal cyano-substituted alkyl radicals. rsc.org

For substituted cyclobutanones like this compound, the regioselectivity of ring-opening can be influenced by the substituents. The presence of the methoxymethyl group and the carbonyl function can direct the cleavage to specific bonds within the ring. Studies on related systems, such as the ring-opening of 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles, demonstrate how different reagents can lead to selective cleavage of the cyclobutane ring. researchgate.net

Ring Expansion Reactions of Cyclobutylmethyl Carbenium Ions to Larger Cyclic Systems (e.g., Cyclopentanones)

Under certain conditions, cyclobutane derivatives can undergo ring expansion to form more stable five-membered rings. A common pathway for this transformation involves the formation of a cyclobutylmethyl carbenium ion. This carbocation can rearrange via a 1,2-alkyl shift, where a carbon-carbon bond of the cyclobutane ring migrates to the carbocationic center, resulting in the expansion of the ring to a cyclopentyl cation. masterorganicchemistry.com Subsequent reaction with a nucleophile, such as water, can then lead to the formation of a cyclopentanol (B49286) derivative, which may be further oxidized to a cyclopentanone.

For example, the treatment of a cyclobutanol (B46151) with an acid can generate a carbocation adjacent to the ring, which then rearranges to a cyclopentyl cation. This type of rearrangement is a powerful tool in organic synthesis for constructing five-membered rings from readily available four-membered ring precursors. ugent.be Rhodium-catalyzed ring-expansion of cyclobutenones has also been reported as a method to synthesize polysubstituted cyclopentenones. rsc.org

Strain-Release Processes in Cyclobutane Derivatives

The high ring strain of cyclobutanes is a key thermodynamic driving force for many of their reactions. nih.gov This "strain release" can be harnessed to promote reactions that would otherwise be unfavorable. For instance, the hydrogenation of donor-acceptor cyclopropanes and cyclobutanes can be achieved via electrochemical reduction of a carbonyl group, initiating a strain-released ring opening. chemrxiv.org

The reactivity of cyclobutanes is not solely dictated by the magnitude of the ring strain but also by the ability of the system to delocalize electron density in the transition state. nih.gov This interplay between strain release and electronic effects governs the diverse reactivity of cyclobutane derivatives.

Reactivity and Chemical Transformations of the Methoxymethyl Ether Functionality

The methoxymethyl ether in this compound is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This reactivity allows for the selective deprotection of the hydroxyl group, which is a crucial step in many synthetic sequences.

Selective Cleavage Reactions of the Methoxymethyl Ether

The selective cleavage of the methoxymethyl ether in this compound to unveil the corresponding alcohol, 3-hydroxycyclobutan-1-one, can be achieved using a variety of acidic reagents. The general mechanism involves the protonation of the ether oxygen, followed by the elimination of formaldehyde (B43269) and methanol (B129727).

Commonly employed methods for the deprotection of MOM ethers, which are applicable to this compound, include treatment with mineral acids, such as hydrochloric acid in a protic solvent like methanol or water, or with Lewis acids. wikipedia.orgadichemistry.com For instance, reagents like bismuth trichloride (B1173362) (BiCl₃) have been reported to facilitate the cleavage of MOM ethers under mild conditions. rsc.org Another effective method involves the use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2'-bipyridyl. nih.gov

The choice of reagent and reaction conditions is critical to ensure the selective cleavage of the MOM ether without affecting the ketone functionality or inducing ring-opening or rearrangement reactions of the cyclobutane ring.

Table 1: Reagents for the Selective Cleavage of Methoxymethyl Ethers

| Reagent(s) | Typical Conditions | Reference |

| Hydrochloric Acid (HCl) | Methanol, reflux | adichemistry.com |

| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water, room temperature | rsc.org |

| Trimethylsilyl Triflate (TMSOTf), 2,2'-Bipyridyl | Dichloromethane, 0 °C to room temperature | nih.gov |

| β-Cyclodextrin in water | 60 °C | rsc.org |

Functional Group Interconversions of the Methoxymethyl Group

While the primary transformation of the methoxymethyl ether is its cleavage to a hydroxyl group, further functional group interconversions are theoretically possible, though not extensively documented specifically for this compound. Following the deprotection to 3-hydroxycyclobutan-1-one, the resulting hydroxyl group can be converted into a variety of other functional groups.

For example, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce halides, azides, nitriles, or other functionalities. However, it is important to consider the potential for competing reactions, such as elimination or rearrangement, especially given the strained nature of the cyclobutane ring.

Direct conversion of the methoxymethyl ether to other functional groups without proceeding through the alcohol is less common but conceivable under specific conditions. For instance, treatment with certain reagents might lead to the formation of a halomethyl ether, which could then undergo further transformations.

Table 2: Potential Functional Group Interconversions from the Corresponding Alcohol

| Starting Functional Group | Target Functional Group | Potential Reagents |

| Hydroxyl | Tosylate | p-Toluenesulfonyl chloride, pyridine |

| Hydroxyl | Mesylate | Methanesulfonyl chloride, triethylamine |

| Tosylate/Mesylate | Halide (Cl, Br, I) | Lithium halides (LiCl, LiBr, LiI) |

| Tosylate/Mesylate | Azide (B81097) | Sodium azide (NaN₃) |

| Tosylate/Mesylate | Nitrile | Sodium cyanide (NaCN) |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxymethyl Cyclobutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental data, a detailed analysis of the ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and multiplicity patterns, is not possible.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the methoxymethyl protons, the methoxy (B1213986) protons, and the protons of the cyclobutane (B1203170) ring. The chemical shifts would provide information about the electronic environment of each proton, while the splitting patterns would reveal the number of neighboring protons. Similarly, a ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the cyclobutane ring, the methylene (B1212753) carbon, and the methoxy carbon.

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the structure of a molecule. A COSY (Correlation Spectroscopy) experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would identify which protons are directly attached to which carbon atoms. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal longer-range correlations between protons and carbons (typically over two to three bonds), providing crucial information for assembling the molecular skeleton.

Elucidation of Conformational Dynamics via NMR (e.g., NOESY, ROESY)

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformational preferences of the molecule. For a cyclobutane ring, these experiments could help to elucidate the puckering of the ring and the preferred orientation of the methoxymethyl substituent.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition of 3-(Methoxymethyl)cyclobutan-1-one with high precision. This would confirm the molecular formula C₆H₁₀O₂. Analysis of the fragmentation pattern would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1780 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the cyclobutanone (B123998) ring. The spectrum would also display C-H stretching vibrations for the aliphatic protons of the cyclobutane ring and the methoxymethyl group, typically in the region of 2850-3000 cm⁻¹. The C-O stretching vibrations of the ether linkage would likely appear in the 1100-1200 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For a compound such as this compound, this method would provide precise coordinates of each atom, from which intramolecular bond lengths, bond angles, and torsional angles can be accurately calculated. This data is invaluable for understanding the molecule's conformation, stereochemistry, and the electronic and steric effects of its substituents on the cyclobutane ring. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map derived from this pattern allows for the construction of a detailed molecular model.

The total ring strain in cyclobutane is a combination of this angle strain and torsional strain. unizin.org X-ray crystallographic studies of various cyclobutane derivatives provide empirical data that corroborates these structural features. While specific crystallographic data for this compound is not publicly available, analysis of related structures allows for an informed discussion of its expected solid-state conformation. The presence of a carbonyl group and a methoxymethyl substituent will influence the degree of puckering and the precise bond angles within the ring due to steric and electronic factors.

For instance, X-ray diffraction analysis of a highly substituted cyclobutane derivative revealed variations in the C-C bond lengths within the ring, with values ranging from 1.551 Å to 1.576 Å. researchgate.net These differences arise from the varying electronic environments and steric pressures exerted by the substituents on each carbon atom of the ring.

Below is an interactive data table presenting typical bond angles and bond lengths observed in the cyclobutane ring of various derivatives as determined by X-ray crystallography. This data illustrates the characteristic deviations from idealized geometries due to ring strain.

| Parameter | Typical Value | Ideal Value (sp³ C) | Deviation |

| C-C-C Bond Angle | ~88° | 109.5° | ~21.5° |

| C-C Bond Length | ~1.55 - 1.57 Å | ~1.54 Å | Slight Elongation |

| Ring Puckering Angle | ~20° - 35° | 0° (Planar) | Significant |

This table highlights the inherent structural strain within the cyclobutane core. The analysis of the crystal structure of this compound would be expected to reveal similar characteristics, with the specific values being modulated by the electronic influence of the ketone and the steric bulk of the methoxymethyl group.

Computational Chemistry and Theoretical Studies on 3 Methoxymethyl Cyclobutan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mpg.denorthwestern.edunih.gov DFT calculations are employed to determine the optimized geometry of 3-(Methoxymethyl)cyclobutan-1-one, predicting bond lengths, bond angles, and dihedral angles. nanobioletters.com These calculations can elucidate the distribution of electron density within the molecule, highlighting the influence of the electron-withdrawing ketone group and the methoxymethyl substituent.

Key energetic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nanobioletters.com Furthermore, thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability. niscpr.res.in While specific DFT data for this compound is not extensively published, the methodologies are well-established from studies on similar cyclobutane (B1203170) derivatives. nanobioletters.comniscpr.res.in

Table 1: Representative Theoretical Data Obtainable from DFT Calculations This table illustrates the types of data generated from DFT calculations on a representative substituted cyclobutanone (B123998). Actual values for this compound would require specific computation.

| Property | Description | Typical Calculated Value (Example) |

|---|---|---|

| Optimized Bond Length (C=O) | The length of the carbonyl double bond. | ~1.21 Å |

| Optimized Bond Angle (C-C-C in ring) | The internal angle of the cyclobutane ring. | ~88° - 90° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.3 eV |

Prediction of Reactivity and Reaction Mechanisms

Theoretical models are instrumental in predicting how this compound will behave in chemical reactions, particularly concerning its strained four-membered ring.

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. saskoer.ca Angle strain arises because the internal C-C-C bond angles (around 88°-90°) deviate significantly from the ideal tetrahedral angle of 109.5°. saskoer.ca Torsional strain results from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation rather than being planar. saskoer.ca

The inherent ring strain in cyclobutanones makes them susceptible to ring-opening reactions, which relieve this strain. nih.gov Computational studies can model the reaction pathways for such processes. For instance, the Norrish Type I cleavage is a characteristic photochemical reaction of cyclic ketones, where the absorption of UV light leads to the cleavage of an α-C-C bond, forming a diradical intermediate. nih.gov The barrier for this C-C bond fission is significantly influenced by ring strain. nih.gov

Theoretical calculations can map the potential energy surface for these reactions, identifying transition states and calculating activation barriers. This provides a mechanistic understanding of how substituents, like the methoxymethyl group, might influence the kinetics and thermodynamics of ring-opening. Studies on related cyclobutanone derivatives, such as oximes, have shown that radical-triggered C-C bond cleavage provides an efficient route to functionalized linear compounds. rsc.org

Conformational Analysis and Energy Minimization of the Cyclobutane Ring

As mentioned, the cyclobutane ring is not planar. It exists in a dynamic equilibrium between puckered conformations. For a 1,3-disubstituted cyclobutane like this compound, two diastereomers are possible: cis and trans.

Computational methods, particularly energy minimization calculations, are used to determine the most stable conformations. In substituted cyclobutanes, substituents can occupy either an axial or an equatorial position in the puckered ring. Due to steric hindrance, larger substituents generally prefer the equatorial position to minimize unfavorable interactions. Therefore, it is predicted that the methoxymethyl group in the most stable conformer of this compound will reside in an equatorial or pseudo-equatorial position. Conformational analysis of similar 1,3-disubstituted cyclobutanes confirms this general preference. nih.govacs.org

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and energy minimization provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the molecule moves, vibrates, and changes conformation. youtube.com

For this compound, MD simulations could be used to:

Explore the conformational landscape and the transitions between different puckered states of the cyclobutane ring.

Simulate the molecule's behavior in a solvent, providing information about solvation and intermolecular interactions.

Study the dynamics of molecular processes, such as the initial steps of a reaction, by observing how the molecule's structure evolves over picoseconds to nanoseconds. youtube.com

MD studies on related cyclic molecules have been crucial for understanding solvation processes and the performance of different force fields in describing their complex behavior. rsc.orgresearchgate.net

Applications and Synthetic Utility of 3 Methoxymethyl Cyclobutan 1 One As a Building Block

Strategic Applications in the Synthesis of Complex Organic Molecules

The inherent ring strain of the cyclobutane (B1203170) ring in 3-(methoxymethyl)cyclobutan-1-one makes it a reactive intermediate that can undergo various ring-opening and rearrangement reactions. This reactivity is harnessed by synthetic chemists to access a wide array of more complex cyclic and acyclic structures. The presence of the methoxymethyl ether provides a handle for further functionalization or can influence the stereochemical outcome of reactions.

The strategic application of this building block allows for the efficient construction of intricate molecular frameworks that are often found in natural products and biologically active molecules. For instance, the cyclobutane moiety can serve as a linchpin in multi-step synthetic sequences, enabling the stereocontrolled introduction of multiple chiral centers. The ability to manipulate the cyclobutane ring through various chemical transformations provides access to diverse molecular scaffolds that would be challenging to synthesize using other methods.

Role in the Development of Advanced Chemical Intermediates

This compound and its derivatives serve as key intermediates in the synthesis of more advanced chemical entities. lookchem.com For example, it can be a precursor to other substituted cyclobutanes, which are themselves valuable in medicinal chemistry and materials science. The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, amines, and alkenes, further expanding its synthetic utility. uni.lu

A related compound, (3,3-dimethoxycyclobutyl)methanol, which can be conceptually derived from this compound, is utilized as a reagent in a range of organic synthesis processes, contributing to the creation of diverse chemical products. lookchem.com This highlights the role of the substituted cyclobutane core in generating a library of intermediates for various applications. The development of automated synthesis platforms that utilize building block-based strategies further underscores the importance of versatile intermediates like this compound. nih.gov

Contributions to the Synthesis of Specialty Chemicals

The unique structural motif of this compound makes it a valuable component in the synthesis of specialty chemicals. These are chemicals produced for specific, often high-value, applications. The incorporation of the cyclobutane ring can impart specific physical or chemical properties to the final product, such as conformational rigidity or a particular three-dimensional shape.

For example, related cyclobutane derivatives have been used in the development of Bruton tyrosine kinase (BTK) inhibitors and modulators of GPR120, indicating the potential of this scaffold in the pharmaceutical industry. lookchem.com The ability to fine-tune the properties of a molecule by incorporating specific structural units like the 3-(methoxymethyl)cyclobutane core is a key strategy in the design of new materials and therapeutic agents.

Designing and Constructing Novel Molecular Scaffolds Incorporating the Cyclobutanone (B123998) Framework

The cyclobutanone framework of this compound provides a robust platform for the design and construction of novel molecular scaffolds. nih.govmdpi.comosti.gov A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of new scaffolds is a critical aspect of drug discovery and materials science, as it allows for the exploration of new areas of chemical space. nih.govrsc.org

The reactivity of the cyclobutanone ring allows for its expansion or rearrangement into other ring systems, leading to the generation of diverse and novel scaffolds. organic-chemistry.org For example, ring expansion reactions can lead to the formation of cyclopentanones or other larger ring systems, while fragmentation reactions can yield highly functionalized acyclic products. This "scaffold-hopping" approach, enabled by the versatility of the cyclobutanone core, is a powerful strategy for generating molecular diversity and discovering new molecules with desired properties. nih.gov The ability to systematically modify the core structure allows for the creation of libraries of compounds with varied three-dimensional shapes, a key factor in biological activity. nih.gov

Future Perspectives and Emerging Research Avenues for 3 Methoxymethyl Cyclobutan 1 One Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The accessibility of 3-(methoxymethyl)cyclobutan-1-one is paramount for its widespread application. While classical methods such as [2+2] cycloadditions are reliable, future research will likely focus on developing more atom-economical, stereoselective, and environmentally benign synthetic routes. researchgate.net The growing emphasis on eco-friendly procedures has spurred the development of new high-performing chiral organic catalysts that have reshaped approaches to synthesizing and modifying organic compounds. researchgate.net

Emerging strategies that could be adapted for the synthesis of this compound and its derivatives include:

Organocatalytic Approaches: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysis. Protocols for the enantioselective desymmetrization of 3-substituted cyclobutanones using organocatalyzed aldol (B89426) reactions have been developed, affording functionalized products in good yield and with excellent stereoselectivity. nih.gov Adapting such methods could provide chiral, non-racemic versions of the title compound.

C–H Functionalization Logic: Viewing the synthesis through the lens of C–H functionalization presents an unconventional and powerful strategy. acs.org This approach could allow for the direct installation of the methoxymethyl group onto a pre-existing cyclobutane (B1203170) core, potentially reducing the number of synthetic steps. acs.org

Novel Cycloaddition and Ring Expansion/Contraction Reactions: Research into new catalytic cycles, such as the digold-catalyzed intermolecular [2+2] cycloaddition of alkynes with alkenes, continues to provide new ways to construct the cyclobutane core with high enantioselectivity. acs.org Furthermore, methods like the ring expansion of in-situ generated cyclopropanones offer a one-pot synthesis of cyclobutanones from different precursors. acs.org Another innovative route involves the contractive synthesis of cyclobutanes from readily available pyrrolidines via an iodonitrene-mediated process. acs.org

Table 1: Comparison of Potential Future Synthetic Strategies

| Methodology | Potential Advantages | Key Challenges | Relevant Research Area |

|---|---|---|---|

| Organocatalytic Desymmetrization | High enantioselectivity, metal-free, milder conditions. nih.gov | Substrate scope, catalyst loading. | Asymmetric Synthesis |

| C–H Functionalization | High atom economy, access to novel derivatives. acs.org | Regio- and stereocontrol, directing group required. acs.org | Green Chemistry, Late-Stage Functionalization |

| Photoredox Catalysis | Use of visible light, access to radical pathways, mild conditions. nih.gov | Substrate compatibility, quantum yield. | Radical Chemistry, Photochemistry |

| Ring Expansion/Contraction | Access from different ring systems (e.g., cyclopropanes, pyrrolidines). acs.orgacs.org | Reaction efficiency, substrate synthesis. | Mechanistic Organic Chemistry |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The inherent ring strain and the presence of multiple functional groups in this compound provide a rich playground for exploring novel chemical transformations. Future research will likely move beyond classical ketone chemistry to harness the unique reactivity of the strained ring and the C-H bonds adjacent to the carbonyl group and ether linkage.

Asymmetric α-Functionalization: The α-position to the carbonyl group is a prime site for modification. Organocatalysis has enabled a variety of enantioselective transformations of cyclobutanones, including aldol, Mannich, and Michael additions. nih.gov Applying these reactions to this compound could generate a library of highly functionalized, stereochemically rich cyclobutane derivatives with potential applications in medicinal chemistry. nih.gov

Catalytic Cross-Coupling: Palladium-catalyzed coupling reactions of cyclobutanone-derived enol triflates can provide access to densely functionalized cyclobutenes. acs.org This opens an avenue for introducing aryl, vinyl, or alkyl groups at the C2 position. Furthermore, directing-group-assisted C–H activation could enable functionalization at other positions on the ring, a strategy that has been successfully demonstrated on other cyclobutane systems. acs.org

Strain-Release Reactions: The significant ring strain of the cyclobutane core can be exploited to drive ring-opening, ring-expansion, or ring-contraction reactions, transforming the four-membered ring into valuable acyclic or different cyclic systems. researchgate.net For instance, Lewis acid-catalyzed or transition metal-mediated ring expansions could convert this compound into functionalized cyclopentanones or other heterocyclic systems.

Table 2: Potential Catalytic Transformations of this compound

| Transformation Type | Catalyst/Reagent | Potential Product Class | Significance |

|---|---|---|---|

| α-Allylation | SOMO Catalysis (e.g., chiral amine + oxidant) nih.gov | 2-Allyl-3-(methoxymethyl)cyclobutanones | Introduction of a versatile functional handle. nih.gov |

| α-Arylation | Palladium catalysis with directing groups. acs.org | 2-Aryl-3-(methoxymethyl)cyclobutanones | Synthesis of biaryl-like structures. |

| Michael Addition | Organocatalysts (e.g., Cinchona alkaloids). nih.gov | 2-(Nitroalkyl)-3-(methoxymethyl)cyclobutanones | Creation of quaternary centers and new functionalities. nih.gov |

| Ring Expansion | Lewis acids, sulfonium (B1226848) ylides. acs.orgresearchgate.net | Substituted Cyclopentanones | Access to five-membered ring systems. researchgate.net |

Integration into Advanced Materials Science Research

The structural features of this compound make it an intriguing building block for advanced materials. The rigid, strained ring can impart unique mechanical and thermal properties, while the ketone and ether functionalities provide sites for polymerization or modification.

Future research in this area could focus on:

Novel Polymers: Cyclobutane derivatives have found applications in the production of stress-responsive polymers. lifechemicals.com The ring-opening polymerization (ROP) of this compound, potentially triggered by thermal or chemical stimuli, could lead to novel polyesters or polyketones. The methoxymethyl side chain could enhance solubility and tune the material's properties, such as its glass transition temperature or crystallinity.

Supramolecular Chemistry: The ketone oxygen and the ether oxygen can act as hydrogen bond acceptors, enabling the molecule to participate in the formation of complex, self-assembled supramolecular structures. lifechemicals.com This could be exploited to create liquid crystals, gels, or other soft materials with ordered architectures.

Functional Scaffolds: The cyclobutane ring is an attractive three-dimensional (3D) scaffold that is considered underrepresented in chemical libraries. nih.gov Its rigid conformation and defined exit vectors make it an ideal core for creating functional molecules for materials applications, such as organic electronics or sensor technology.

Interdisciplinary Research Exploring Chemical Interactions with Biological Systems

The intersection of chemistry and biology offers a compelling frontier for cyclobutane research. Many natural products and marketed drugs contain a cyclobutane ring, highlighting its utility as a bio-active scaffold. lifechemicals.comnih.gov For example, compounds like the protease inhibitor Boceprevir and the anticancer agent Carboplatin feature this four-membered ring. lifechemicals.com

Emerging avenues for this compound include:

Medicinal Chemistry and Fragment-Based Drug Discovery (FBDD): The cyclobutane motif offers distinct advantages as a scaffold, providing favorable physicochemical properties and metabolic stability. nih.gov 3-(Methoxymethyl)cyclobutan-one could serve as a novel 3D fragment for FBDD screening libraries. Its functional handles allow for controlled, vector-based growth to optimize binding interactions with biological targets such as enzymes or receptors. nih.gov

Bioorthogonal Chemistry: The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, provides powerful tools to study biology. ucsd.edu The ketone functionality in this compound could be used as a chemical handle. For instance, it could be derivatized with an azide (B81097) or alkyne, allowing it to be "clicked" onto reporter molecules via copper-catalyzed or strain-promoted cycloaddition reactions. ucsd.edu This would enable researchers to track the distribution of molecules derived from this scaffold within cells or organisms, providing insights into their mechanism of action or metabolic fate.

Peptidomimetics: Cyclobutane β-amino acids are valuable building blocks for constructing peptidomimetics—molecules designed to mimic peptides. chemistryviews.org Chemical transformations of this compound could lead to novel amino acid analogues that could be incorporated into peptide chains to induce specific conformations or enhance stability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(Methoxymethyl)cyclobutan-1-one, and how do reaction conditions influence yield?

- Methodology : The synthesis of cyclobutanone derivatives often involves cyclization of γ-ketoesters or ketene dimerization. For this compound, a plausible route includes the reaction of 3-hydroxycyclobutanone with methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side reactions like over-alkylation. Yield optimization may require iterative adjustments of solvent polarity (e.g., THF vs. DCM) and catalyst loading .

Q. How can the purity of this compound be validated in laboratory settings?

- Methodology : Use a combination of chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water) and spectroscopic techniques. NMR (¹H/¹³C) is essential for structural confirmation:

- ¹H NMR : Expected signals: δ 3.3–3.5 ppm (OCH₂O), δ 1.8–2.2 ppm (cyclobutane protons) .

- GC-MS : Molecular ion peak at m/z 128 (base peak) with fragmentation patterns consistent with cyclobutane ring cleavage .

Advanced Research Questions

Q. What strategies mitigate ring strain during functionalization of this compound?

- Methodology : Cyclobutane’s inherent ring strain (~110 kJ/mol) complicates derivatization. To stabilize intermediates:

- Use bulky bases (e.g., LDA) for deprotonation to reduce side reactions .

- Employ low-temperature (−78°C) nucleophilic additions (e.g., Grignard reagents) to control exothermicity .

- Computational modeling (DFT) predicts regioselectivity in substituent addition, guiding experimental design .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Steric hindrance from the methoxymethyl group directs electrophilic attacks to the less hindered C2 position. Electronic effects are probed via Hammett studies:

- Electron-withdrawing groups (e.g., NO₂) at C3 reduce ketone electrophilicity, slowing nucleophilic additions.

- Steric maps (generated via XRD or computational tools) quantify spatial constraints for catalyst design (e.g., Pd-catalyzed Suzuki couplings) .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

- Methodology : Discrepancies in NMR shifts (e.g., conflicting δ values for OCH₂O) arise from solvent polarity or impurity interference. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.